3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC2170 involves the reaction of 3-bromobenzoyl chloride with 3-(tert-butylamino)propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for UNC2170 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
UNC2170 primarily undergoes substitution reactions due to the presence of the bromine atom on the benzene ring. It can also participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield a secondary or tertiary amine derivative of UNC2170 .
Scientific Research Applications
Mechanism of Action
UNC2170 functions as a fragment-like ligand for 53BP1, demonstrating at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins . It binds to the tandem tudor domain of 53BP1, which is responsible for recognizing dimethylated lysine residues on histone proteins. By binding to this domain, UNC2170 competes with histones for binding to 53BP1, thereby inhibiting its function in DNA damage repair .
Comparison with Similar Compounds
Similar Compounds
UNC2892: Another small-molecule inhibitor of 53BP1, but with lower selectivity compared to UNC2170.
DP308: A derivative of UNC2170 with improved binding affinity and selectivity for 53BP1.
Uniqueness
UNC2170 stands out due to its high selectivity for 53BP1 and its ability to function as a 53BP1 antagonist in cellular lysates. This makes it a valuable tool for studying the role of 53BP1 in DNA damage response and for developing potential therapeutic strategies targeting DNA repair mechanisms .
Properties
Molecular Formula |
C14H21BrN2O |
---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide |
InChI |
InChI=1S/C14H21BrN2O/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18) |
InChI Key |
XUFUVCIZFNREBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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